Benproperine Phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Analysis: Benproperine Phosphate Mechanism of Action in Cough Suppression

Drug Overview and Introduction

Benproperine phosphate (BPP) is a centrally and peripherally acting non-narcotic antitussive agent that has been clinically used for symptomatic management of both acute and chronic cough. Developed initially for respiratory conditions, it has gained recognition for its efficacy in treating cough associated with upper respiratory tract infections, bronchitis, and other respiratory conditions where coughing is a prominent symptom. Unlike opioid-based antitussives such as codeine, this compound demonstrates a favorable safety profile with minimal risks of dependency, constipation, and respiratory depression commonly associated with opioid medications [1] [2].

The therapeutic profile of this compound is characterized by its rapid onset of action (typically within 30-60 minutes after oral administration) and a duration of action that allows for convenient dosing intervals to provide sustained relief from coughing. It is available in various formulations including tablets, syrups, and dispersible powders, providing flexibility in administration based on patient needs and preferences. The typical recommended dosage for adults is 25-50 mg taken orally two to three times daily, with adjusted doses for pediatric populations based on body weight and age [2].

Comprehensive Mechanisms of Action

Central Nervous System Modulation

The primary mechanism through which this compound exerts its antitussive effects is via central nervous system modulation, specifically targeting the cough center in the medulla oblongata within the brainstem. The cough reflex is initiated when sensory receptors in the respiratory tract (throat, trachea, or lungs) become irritated, sending signals through afferent nerves to the cough center. After processing these signals, the cough center generates a response through efferent nerves to the muscles involved in coughing, resulting in the cough reflex. This compound effectively modulates the sensitivity of this cough center to various stimuli, thereby reducing both the frequency and intensity of coughing episodes [1].

Unlike opioid-based antitussives that act primarily on opioid receptors, this compound employs a distinct molecular pathway that involves modulation of neurotransmitter activity and neural pathways responsible for cough reflex processing without engaging opioid receptors. This unique mechanism is particularly advantageous as it eliminates the risk of dependency and other opioid-related adverse effects while maintaining potent antitussive efficacy. Research indicates that benproperine's central action involves altering the excitability of neurons within the cough reflex pathway, thereby diminishing the urge to cough without producing significant sedative effects [1] [2].

Peripheral Actions and Additional Effects

Beyond its central actions, this compound exhibits several peripheral mechanisms that contribute to its overall antitussive efficacy:

Local Anesthetic Effect: this compound demonstrates a local anesthetic action on the mucous membranes of the respiratory tract. This effect helps reduce the sensitivity of sensory receptors that trigger the initial cough reflex, thereby diminishing the urge to cough in response to minor irritations. By desensitizing these peripheral receptors, the drug interrupts the afferent limb of the cough reflex arc at its origin [1].

Bronchodilator Properties: The drug is believed to possess mild bronchodilator effects through relaxation of the smooth muscles in the airways. This action contributes to easier breathing and may reduce physical irritation that can provoke coughing episodes. The bronchodilator effect is particularly beneficial in conditions where bronchoconstriction contributes to cough severity [1].

Anti-inflammatory Activity: Emerging evidence suggests that this compound exhibits anti-inflammatory properties that can further help in reducing cough induced by inflammation of the respiratory tract. Recent studies have demonstrated that benproperine reduces secretion of pro-inflammatory cytokines such as interleukin (IL)-6 in lipopolysaccharide-treated monocyte/macrophage cells through activation of Akt signaling pathways. This anti-inflammatory mechanism contributes to its therapeutic efficacy in inflammatory respiratory conditions [3].

Quantitative Experimental Data and Analysis

Efficacy and Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic and Efficacy Parameters of this compound

| Parameter | Value/Range | Experimental Context | Reference |

|---|---|---|---|

| Daily Dosage (Adults) | 20-60 mg | Divided doses (2-3 times daily) | [2] |

| Onset of Action | 30-60 minutes | After oral administration | [1] [2] |

| Binding Constant (HSA) | ~10⁴ L/mol | Moderate affinity | [4] |

| Therapeutic Efficacy | Superior to codeine | Antitussive effect in clinical studies | [4] |

Molecular Binding Characteristics

Table 2: Molecular Interaction Properties of this compound

| Interaction Parameter | Characteristics | Method of Analysis | Significance |

|---|---|---|---|

| HSA Binding Site | Site I (warfarin site) | Fluorescence quenching | Determines transport efficiency |

| Binding Forces | Hydrophobic interactions, hydrogen bonding | Thermodynamic analysis | Impacts drug stability & release |

| Structural Impact on HSA | Mild α-helical reduction | Circular dichroism | Induces slight conformational changes |

The binding affinity of this compound to human serum albumin (HSA) has been quantitatively determined through fluorescence quenching studies, revealing a binding constant in the range of ~10⁴ L/mol, indicating moderate affinity. This interaction is primarily mediated through hydrophobic forces and hydrogen bonding, with the binding site identified as Site I (warfarin site) on the HSA molecule. The complex formation between benproperine and serum albumin plays a crucial role in the drug's transport, distribution, and bioavailability, with studies showing that the binding occurs without significant alteration of the protein's secondary structure, though minor reductions in α-helical content have been observed [4].

Experimental Methodologies and Research Approaches

Molecular Interaction Studies

The investigation of this compound's interaction with human serum albumin employs several biophysical techniques that provide complementary data on binding mechanisms:

Fluorescence Quenching: This method measures the quenching of intrinsic fluorescence of tryptophan residues in HSA upon binding with this compound. By analyzing quenching patterns at different temperatures, researchers can determine binding constants, number of binding sites, and the thermodynamic parameters (ΔG, ΔH, ΔS) of the interaction, revealing the spontaneous nature and driving forces of the binding process [4].

Isothermal Titration Calorimetry (ITC): ITC provides direct measurement of binding thermodynamics by quantifying heat changes associated with the drug-protein interaction. This technique allows precise determination of the binding constant (K), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), offering comprehensive insight into the molecular forces governing the interaction [4].

Circular Dichroism (CD) Spectroscopy: CD spectroscopy monitors conformational changes in HSA upon benproperine binding by measuring differences in the absorption of left-handed and right-handed circularly polarized light in the far-UV region. This technique detects alterations in the protein's secondary structure, particularly changes in α-helical content, indicating the extent of structural modification induced by drug binding [4].

Molecular Docking Studies: Computational docking simulations using programs like AutoDock provide three-dimensional models of the benproperine-HSA complex, predicting binding orientations, interaction sites, and specific amino acid residues involved in the binding pocket. These in silico approaches offer structural insights that complement experimental findings [4].

Experimental workflow for studying benproperine-HSA interactions using multiple biophysical techniques.

Pharmacological Assessment Methods

The antitussive efficacy and mechanistic pathways of this compound have been characterized using various pharmacological research approaches:

Cough Reflex Modeling: In vivo models involving experimentally-induced cough in animal subjects (typically guinea pigs or rodents) through chemical irritants (e.g., citric acid, capsaicin) or mechanical stimulation allow quantification of cough frequency and intensity. These models enable researchers to measure the dose-dependent suppression of cough reflexes by this compound and compare its efficacy to other antitussive agents [1] [4].

Neuroelectrophysiological Studies: Recording of action potentials from afferent and efferent limbs of the cough reflex pathway provides direct evidence of benproperine's central effects on the medullary cough center. These techniques demonstrate the drug's ability to modulate neuronal excitability and reduce responsiveness to cough-inducing stimuli [1].

Receptor Binding Assays: Competitive binding studies using radiolabeled ligands for various neurotransmitter receptors help identify the specific molecular targets of this compound, confirming its non-opioid mechanism and elucidating its unique receptor interaction profile [1] [2].

Inflammatory Marker Analysis: Assessment of benproperine's anti-inflammatory properties involves measuring cytokine production (particularly IL-6) in macrophage cell lines (e.g., RAW264.7) following lipopolysaccharide stimulation, with verification of intracellular signaling pathways (Akt phosphorylation) through Western blot analysis and pharmacological inhibition studies [3].

Clinical and Therapeutic Profile

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound involves efficient absorption from the gastrointestinal tract following oral administration, with subsequent metabolism primarily in the liver and excretion mainly via the kidneys. The drug's relatively quick onset of action (30-60 minutes) and sustained duration of effect make it suitable for managing both acute and chronic cough conditions. Its moderate protein binding affinity to human serum albumin ensures adequate distribution while maintaining therapeutic availability at target sites [1] [4].

The safety profile of this compound is generally favorable, with most adverse effects being mild and transient. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and abdominal discomfort, which are typically self-limiting. Less frequently, patients may experience central nervous system effects such as dizziness, drowsiness, or headache, though these are generally mild compared to opioid antitussives. Notably, the drug lacks the respiratory depression, significant sedation, and constipation commonly associated with opioid-based antitussives, making it particularly suitable for patients who require long-term cough management or those at risk of opioid-related complications [2].

Drug Interactions and Contraindications

Several clinically significant drug interactions have been identified for this compound:

CNS Depressants: Concomitant use with alcohol, benzodiazepines, or sedating antihistamines may potentiate sedative effects, leading to increased drowsiness and impaired cognitive function. Patients should be cautioned about operating machinery or driving when using these combinations [2].

Cytochrome P450 Interactions: Drugs that inhibit the CYP3A4 enzyme system (e.g., ketoconazole, erythromycin) may increase benproperine plasma concentrations, potentially enhancing both therapeutic and adverse effects. Conversely, CYP3A4 inducers (e.g., rifampin, carbamazepine) may reduce the drug's efficacy by accelerating its metabolism [2].

GI Motility Agents: Medications affecting gastrointestinal motility, such as anticholinergics or prokinetic agents, may alter the absorption and bioavailability of this compound, necessitating potential dosage adjustments or monitoring [2].

Contraindications for this compound include known hypersensitivity to the drug or any of its components. Additionally, caution is recommended in patients with significant hepatic or renal impairment, as these conditions may affect the drug's metabolism and excretion, potentially altering its safety profile [2].

Emerging Research and Future Directions

Potential in Oncology and Drug Repurposing

Recent investigations have revealed promising anticancer properties of this compound, particularly against pancreatic cancer, through a novel mechanism involving lethal autophagy arrest. Studies demonstrate that this compound triggers AMPK/mTOR-mediated autophagy initiation while simultaneously disturbing RAB11A-mediated autophagosome-lysosome fusion, resulting in excessive accumulation of autophagosomes and ultimately cancer cell death [5] [6] [7].

This dual mechanism in autophagy regulation distinguishes this compound from classical autophagy inhibitors like chloroquine, which merely block autophagosome-lysosome fusion without inducing autophagy initiation. The ability of this compound to convert protective autophagy (a common mechanism of chemotherapy resistance) into a lethal process has significant implications for oncology therapeutics, particularly in combination with chemotherapeutic agents like gemcitabine for pancreatic cancer treatment [6].

Multimodal mechanisms of this compound showing antitussive, anti-inflammatory, and emerging anticancer effects through different pathways.

Nano-Enabled Delivery Systems

Advanced drug delivery approaches are being explored to enhance the therapeutic potential of this compound, particularly for its emerging applications in oncology. Recent studies have developed hyaluronic acid-functionalized ZIF-8 nanopatforms (HA/ZIF-8@BPP/Gem) for co-delivery of this compound and gemcitabine. This innovative approach demonstrates significant pH responsiveness and tumor-targeting capabilities, improving drug bioavailability while reducing systemic toxicity [5] [7].

These nano-enabled formulations leverage the porous structure of metal-organic frameworks (MOFs) to encapsulate this compound, protecting it from premature degradation and enabling controlled release in the acidic tumor microenvironment. The combination of this compound with standard chemotherapeutic agents in targeted nanoplatforms represents a promising strategy to overcome drug resistance in challenging malignancies like pancreatic cancer, potentially improving patient survival outcomes [5].

Conclusion

This compound represents a multimodal therapeutic agent with a well-established mechanism in cough suppression centered on both central modulation of the cough reflex and peripheral actions including local anesthetic, bronchodilator, and anti-inflammatory effects. Its non-opioid nature and favorable safety profile distinguish it from traditional narcotic antitussives, making it a valuable option in respiratory therapeutics. The comprehensive understanding of its molecular interactions with serum proteins and its cellular mechanisms provides a solid foundation for its clinical application.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Benproperine reduces IL-6 levels via Akt signaling in ... [sciencedirect.com]

- 4. Unravelling the binding mechanism of benproperine with ... [sciencedirect.com]

- 5. Nano-enabled repurposing of this compound ... [sciencedirect.com]

- 6. Repurposing antitussive this compound against ... [pmc.ncbi.nlm.nih.gov]

- 7. Nano-enabled repurposing of this compound ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Benproperine Phosphate in Humans

Introduction and Chemical Overview

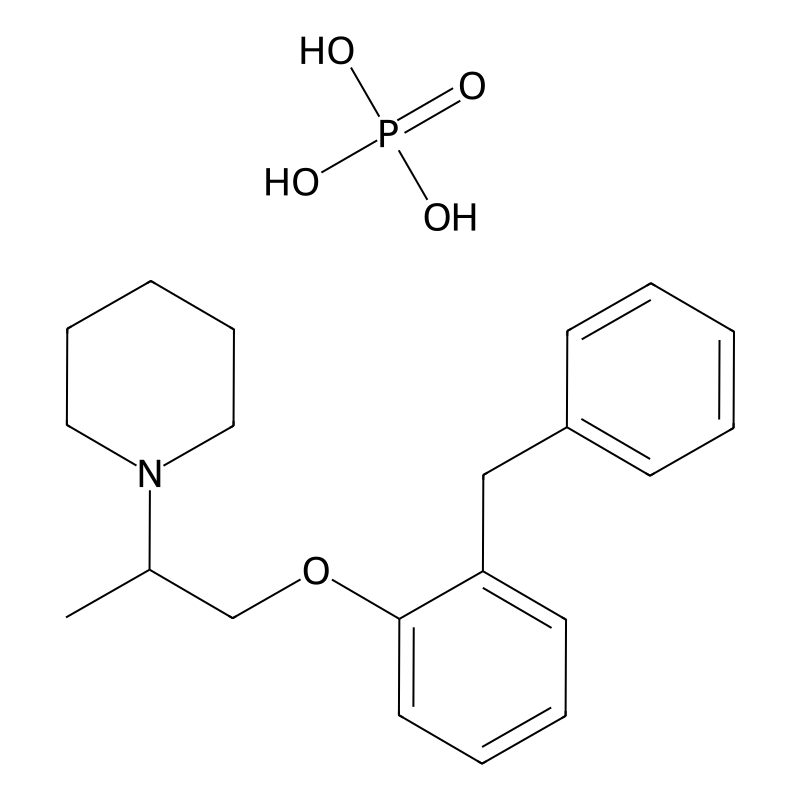

Benproperine phosphate (1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-piperidine phosphate) is a widely used non-narcotic antitussive agent with both central and peripheral action mechanisms. Its antitussive efficacy is considered comparable to codeine but without the associated undesirable side effects, making it a valuable therapeutic option. The drug is typically administered orally in doses of 25-50 mg two to four times daily as either embonate or phosphate salt formulations [1] [2]. After oral administration and gastrointestinal absorption, benproperine enters the bloodstream where its therapeutic efficacy is directly related to its free concentration, making plasma protein binding a critical pharmacokinetic parameter [1]. This technical guide provides a comprehensive overview of benproperine's pharmacokinetic properties, metabolic pathways, analytical methods, and protein binding characteristics to support ongoing research and development activities.

Clinical Pharmacokinetic Parameters

Enantioselective Pharmacokinetics

Benproperine exhibits significant enantioselective pharmacokinetics in humans following oral administration of the racemate. Clinical trials in healthy Chinese male volunteers who received a 60 mg oral dose of (±)-benproperine demonstrated that the (-)-(S)-enantiomer consistently achieved significantly higher plasma levels compared to its (+)-(R)-counterpart [3].

Table 1: Key Enantioselective Pharmacokinetic Parameters of Benproperine

| Parameter | (-)-(S)-Benproperine | (+)-(R)-Benproperine | Ratio (S/R) |

|---|---|---|---|

| AUC₀–t | Significantly higher | Significantly lower | 2.18 |

| Cmax | Significantly higher | Significantly lower | 2.12 |

| T½ | No significant difference | No significant difference | ~1.0 |

The S/R ratio in plasma demonstrates time-dependent characteristics, reaching as high as 3.8 within 30 minutes post-administration, decreasing drastically to approximately 2.2 within 2 hours, and maintaining this ratio consistently through 24 hours [3]. This enantioselectivity has significant implications for both the antitussive effects and newly discovered antimetastatic properties of benproperine, with the S-enantiomer demonstrating substantially stronger binding to ARPC2 and inhibition of cancer cell migration [4].

Absorption and Distribution

After oral administration, benproperine is absorbed from the gastrointestinal tract with a relatively quick onset of action, typically within 30 minutes to an hour, and has a duration of action that allows for dosing at intervals that provide sustained relief from coughing [5]. Once absorbed, benproperine enters the bloodstream where it interacts with human serum albumin (HSA), the principal extracellular protein in human blood plasma [1]. Studies have shown that benproperine binds to HSA with moderate to high association constant (10⁴–10⁶ L·mol⁻¹), which regulates its transportation and affects its free concentration in blood plasma [1]. The binding interaction occurs primarily at the interface between domains II and III of HSA, with hydrophobic interactions and hydrogen bonds being the main acting forces stabilizing the complex [1].

Metabolic Pathways and Metabolite Identification

Primary Metabolic Pathways

Benproperine undergoes extensive hepatic metabolism primarily through hydroxylation reactions followed by glucuronidation. The major metabolic transformations occur at the piperidine ring, with subsequent conjugation pathways [6] [7] [2].

Figure 1: Primary Metabolic Pathways of Benproperine in Humans

Metabolite Characterization and Activity

Table 2: Identified Benproperine Metabolites in Human Plasma and Urine

| Metabolite | Chemical Name | Location | Conjugation | Antitussive Activity |

|---|---|---|---|---|

| 3-OH-BPP | 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol | Piperidyl ring | Glucuronide | Inactive |

| 4-OH-BPP | 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol | Piperidyl ring | Glucuronide | Inactive |

Four urinary metabolites have been identified in human urine after oral benproperine administration. The monohydroxylated metabolites 3-OH-BPP and 4-OH-BPP are further converted to their respective glucuronide conjugates [6] [7]. Pharmacological evaluation using citric acid-induced cough in conscious guinea pigs demonstrated that the phosphates of compounds 3-OH-BPP and 4-OH-BPP prolonged cough latency and reduced cough frequency during the 3-minute test but did not reduce coughing in the 5 minutes immediately after testing, suggesting limited antitussive efficacy compared to the parent compound [6] [7].

Analytical Methodologies for Quantification

LC-MS/MS Method for Simultaneous Quantification

A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of benproperine and its two primary metabolites (3-OH-BPP and 4-OH-BPP) in human plasma and urine [2].

Table 3: Validated LC-MS/MS Parameters for Benproperine and Metabolites

| Analyte | Matrix | LLOQ | Linear Range | Precision | Accuracy |

|---|---|---|---|---|---|

| BPP | Plasma | 60 nmol·L⁻¹ | 60-3000 nmol·L⁻¹ | RSD <11% | 90-110% |

| 3-OH-BPP | Plasma | 4.0 nmol·L⁻¹ | 4.0-500 nmol·L⁻¹ | RSD <10% | 92-106% |

| 4-OH-BPP | Plasma | 4.0 nmol·L⁻¹ | 4.0-500 nmol·L⁻¹ | RSD <9% | 95-108% |

| BPP | Urine | 60 nmol·L⁻¹ | 60-3000 nmol·L⁻¹ | RSD <13% | 91-109% |

The sample preparation involves a simplified protein precipitation with acetonitrile, followed by separation on a Hypersil C8 column (150 × 2.1 mm, 5 μm) with a mobile phase consisting of 10 mmol·L⁻¹ ammonium acetate (pH 4.5) and acetonitrile. Detection is performed using an API 3000 tandem mass spectrometer equipped with a TurbolonSpray ion source operating in positive ionization mode [2].

Experimental Workflow for Metabolite Identification

The comprehensive approach to identifying and characterizing benproperine metabolites involves multiple analytical techniques and validation steps.

Figure 2: Experimental Workflow for Metabolite Identification and Characterization

The identification process begins with sample collection from human subjects after oral benproperine administration. Plasma and urine samples undergo metabolite extraction followed by enzyme hydrolysis with β-glucuronidase to cleave glucuronide conjugates [6] [2]. The extracted metabolites are then analyzed using LC-MS/MS for preliminary identification. For structural elucidation, potential metabolite references are prepared through chemical synthesis and characterized using ¹H and ¹³C nuclear magnetic resonance (NMR) and mass spectrometry [6]. The final confirmation involves comparing chromatographic retention times and mass spectra between biological metabolites and synthesized reference standards, followed by pharmacological activity assessment using animal models (typically citric acid-induced cough in guinea pigs) [6] [7].

Specialized Binding Characteristics

Human Serum Albumin Binding Mechanism

Benproperine's interaction with human serum albumin (HSA) represents a critical determinant of its pharmacokinetic profile. Comprehensive studies using multiple biophysical techniques have elucidated the binding mechanism [1].

The binding occurs primarily at the interface between domains II and III of HSA, with the binding constant determined to be in the order of 10⁴ L·mol⁻¹. The complex is stabilized mainly by hydrophobic interactions and hydrogen bonding. Fluorescence quenching studies indicate that benproperine effectively quenches the intrinsic fluorescence of HSA through a static quenching mechanism, suggesting the formation of a ground-state complex [1].

Thermodynamic parameters derived from isothermal titration calorimetry (ITC) reveal that the binding process is entropy-driven, with a negative enthalpy change and positive entropy change, characteristic of hydrophobic interactions dominating the binding process. Circular dichroism (CD) spectroscopy studies indicate that benproperine binding induces conformational changes in HSA, altering its secondary structure through a reduction in α-helical content [1].

ARPC2 Binding and Antimetastatic Activity

Recent research has revealed that S-benproperine demonstrates specific binding to actin-related protein 2/3 complex subunit 2 (ARPC2), inhibiting actin remodeling and consequently suppressing cancer cell migration and invasion [4]. This binding exhibits stereoselectivity, with the S-enantiomer showing significantly stronger affinity compared to the R-enantiomer.

Surface plasmon resonance (SPR) analysis determined the equilibrium dissociation constant (KD) for S-benproperine and ARPC2 to be 1.12 × 10⁻⁶ M⁻¹, while R-benproperine showed only nonspecific association [4]. This direct engagement has been further validated using label-free target identification approaches including cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) [4].

The antimetastatic effect of S-benproperine is concentration-dependent, with IC₅₀ values of 1 μM for migration inhibition and 2 μM for invasion inhibition in DLD-1 cancer cells. Importantly, S-benproperine exhibits selective activity against cancer cells while showing no effect on normal mammary gland epithelial cells (MCF-10A) at concentrations up to 10 μM [4].

Conclusion and Research Implications

The comprehensive pharmacokinetic and metabolic profile of this compound reveals a complex interplay of enantioselective processes, metabolic transformations, and specific protein interactions that collectively determine its therapeutic efficacy. The documented enantioselective pharmacokinetics, with preferential distribution of the S-enantiomer, has significant implications for both its traditional antitussive applications and emerging applications in metastasis inhibition. The well-characterized metabolic pathways, dominated by piperidyl ring hydroxylation followed by glucuronidation, produce metabolites with limited pharmacological activity, suggesting the parent compound is primarily responsible for therapeutic effects.

The recent discovery of S-benproperine's binding to ARPC2 and its potent antimetastatic activity opens promising avenues for drug repurposing and underscores the importance of stereoselective consideration in both pharmacokinetic and pharmacodynamic evaluations. The validated LC-MS/MS methodologies provide robust analytical tools for further investigation of benproperine's disposition in biological systems, while the detailed characterization of its HSA binding mechanism offers insights into factors influencing its free concentration and tissue distribution.

References

- 1. Unravelling the binding mechanism of benproperine with ... [sciencedirect.com]

- 2. Journal of Chromatography B [sciencedirect.com]

- 3. [Enantioselective pharmacokinetics of benproperine in healthy...] [pubmed.ncbi.nlm.nih.gov]

- 4. S-Benproperine, an Active Stereoisomer of ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Identification of some benproperine metabolites in humans ... [nature.com]

- 7. Identification of some benproperine metabolites in humans ... [pubmed.ncbi.nlm.nih.gov]

Synthetic Pathways for Benproperine and Benproperine Phosphate

The synthesis of Benproperine phosphate typically involves first creating the benproperine free base and then forming the phosphate salt. The table below summarizes the two key methods identified.

| Method | Key Reactants | Key Steps & Features | Final Product |

|---|

| Classical Synthesis [1] | 1. 2-Benzylphenol 2. 1,2-Dichloropropane 3. Piperidine | 1. Ether Formation: Base-catalyzed reaction between 2-Benzylphenol and 1,2-Dichloropropane. 2. Amine Displacement: Reaction of the intermediate with Piperidine to form the free base. 3. Salt Formation: Reaction with phosphoric acid to yield the phosphate salt. | this compound (C₂₁H₃₀NO₅P) [2] | | Green Synthesis Intermediate [3] | 1. Benzyl alcohol 2. Phenol 3. Propylene oxide 4. Pyridine 5. Dichlorodimethylsilane | 1. Friedel-Crafts Reaction: Uses a safer, alternative route to create a key intermediate. 2. "Green" Focus: Aims to reduce environmental pollution by avoiding traditional reagents like sulfur dioxide and aluminum phosphate. | Benproperine free base intermediate (The final salt formation step is implied but not detailed in the available abstract.) |

Experimental Protocol for a Green Synthesis Intermediate

The following methodology is adapted from the Chinese patent CN108752290A, which describes a "green" synthesis for an intermediate of benproperine [3].

Step 1: Reaction Setup

- Add phenol (1.0 mol) and benzyl alcohol (1.0 mol) into a three-necked flask.

- Add a catalytic amount of hexafluoroisopropanol (HFIP, 50 mL) and dimethyldichlorosilane (20 mL) as a solvent and catalyst system.

- Equip the flask with a stirrer, thermometer, and reflux condenser.

Step 2: Heating and Reaction

- Heat the mixture to 80-90°C and maintain this temperature with stirring for 5 hours.

- After the reaction period, cool the mixture to room temperature.

Step 3: Work-up and Purification

- Transfer the reaction mixture into a separatory funnel and wash sequentially with:

- A 5% aqueous sodium hydroxide solution (2 x 100 mL).

- Deionized water (2 x 100 mL).

- Dry the organic layer over anhydrous magnesium sulfate.

- Filter off the solid desiccant and concentrate the filtrate under reduced pressure (decompression distillation) to obtain a crude product.

- Transfer the reaction mixture into a separatory funnel and wash sequentially with:

Step 4: Crystallization

- Dissolve the crude product in a mixture of toluene (200 mL) and ethyl acetate (50 mL).

- Heat to dissolve completely and then allow the solution to cool slowly to room temperature, facilitating crystallization.

- Further cool in an ice-water bath, then collect the crystals by suction filtration.

- Wash the crystals with a small amount of cold n-hexane and dry under vacuum to obtain the pure benproperine intermediate as a white solid. The patent reports a yield of ~85% for this process [3].

Documented Mechanisms of Action and Experimental Protocols

Beyond its use as a cough suppressant, this compound has been investigated for repurposing in oncology. The following experimental details are primarily derived from a 2020 study published in the Journal of Controlled Release and a 2020 study in Oncology Reports [4] [5].

Mechanism 1: Induction of Lethal Autophagy Arrest in Pancreatic Cancer

Research indicates that this compound exerts anticancer effects by disrupting the autophagy process, pushing cancer cells into a lethal state of "autophagy arrest" [4] [5]. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

The experiments to validate this mechanism involved the following key protocols [5]:

In Vitro Cell Growth Assay

- Cell Lines: Human pancreatic cancer cells (e.g., MIA-PaCa-2, Panc-1).

- Procedure: Cells were plated in 96-well plates (4x10³ cells/well) and treated with a dose range of BPP (e.g., 20-120 µM) for 24 hours. Cell viability was quantified using the MTT assay, measuring optical density at 570 nm.

- Key Findings: BPP inhibited cell viability in a dose-dependent manner.

Colony Formation Assay

- Procedure: Cells were seeded in 24-well plates (1000 cells/well) and treated with BPP. After one week, colonies were fixed with 4% paraformaldehyde and stained with crystal violet. Visible colonies were counted using image analysis software (e.g., ImageJ).

- Key Findings: BPP treatment significantly reduced the number and size of cancer cell colonies.

Western Blotting Analysis for Mechanism Confirmation

- Protein Extraction: Cell lysates were prepared using RIPA buffer and quantified with a BCA protein assay kit.

- Antibodies: Key antibodies included anti-LC3 (to monitor autophagosome formation), anti-p62 (to monitor autophagic flux), anti-RAB11A, and antibodies for the AMPK/mTOR pathway.

- Key Findings: Treatment with BPP increased LC3-II levels (indicating autophagosome accumulation) and p62 levels (indicating blocked degradation), while decreasing RAB11A levels.

Mechanism 2: Inhibition of Cancer Migration via ARPC2

Another identified mechanism is the inhibition of the actin-related protein 2/3 complex subunit 2 (ARPC2), which plays a critical role in cell migration and metastasis [2] [6].

Key experimental approaches to study this include [6]:

- Transwell Migration and Invasion Assays: Used to quantify the ability of cancer cells to migrate and invade through a Matrigel-coated membrane in the presence of BPP or its stereoisomers.

- Surface Plasmon Resonance (SPR): Used to determine the direct binding affinity and kinetic constants between S-Benproperine and the ARPC2 protein.

- In Vivo Metastasis Models: Using orthotopic mouse models (e.g., with AsPC-1 pancreatic cancer cells), studies showed that S-Benproperine (50-100 mg/kg, oral gavage) significantly inhibited primary tumor growth and metastasis to organs like the liver and spleen.

Key Research Applications and Considerations

The investigated properties of this compound open up several potential research applications, summarized in the table below.

| Research Area | Potential Application | Key Findings / Rationale |

|---|---|---|

| Oncology Therapeutics | Drug repurposing for pancreatic cancer and anti-metastatic therapy. | Induces lethal autophagy arrest and inhibits ARPC2-mediated cell migration [4] [5] [6]. |

| Formulation Science | Development of nano-enabled co-delivery systems to enhance efficacy and target tumors. | A ZIF-8 nanoplatform co-delivered BPP and Gemcitabine, showing synergistic effects and immune activation in pancreatic cancer models [4]. |

| Medicinal Chemistry | Development of single stereoisomer drugs for improved potency and reduced side effects. | The S-stereoisomer of benproperine is identified as the active form for ARPC2 inhibition and anti-migratory activity, showing greater potency than the R-isomer or the racemic mixture [6]. |

Navigating Information Gaps

The information available has some limitations that you should be aware of for a comprehensive technical guide:

- The "green synthesis" patent [3] provides a route for an intermediate, and the final steps to form benproperine free base and the phosphate salt are not detailed in the accessible abstract.

- Detailed reaction conditions for the classical synthesis (e.g., specific base, temperature, solvent) are not fully elaborated in the general overview from Wikipedia [1].

- Quantitative data on reaction yields, purity, and full characterization (e.g., NMR, HPLC) for the final phosphate salt are not consistently available across the sources.

References

- 1. Benproperine [en.wikipedia.org]

- 2. This compound | ARPC2 Inhibitor [medchemexpress.com]

- 3. A kind of method of green syt this compound ... [patents.google.com]

- 4. Nano-enabled repurposing of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Repurposing antitussive this compound against ... [pmc.ncbi.nlm.nih.gov]

- 6. S-Benproperine, an Active Stereoisomer of ... [mdpi.com]

RAB11A in Autophagy and Benproperine Mechanism: Technical Review for Researchers

RAB11A Overview and Biological Significance

RAB11A is a small GTPase belonging to the Ras superfamily that serves as a master regulator of endosomal recycling. This protein plays a pivotal role in intracellular membrane trafficking by controlling the movement of vesicles between recycling endosomes and the plasma membrane. RAB11A exists in two nucleotide-bound states: an active GTP-bound form that associates with membranes and recruits effector proteins, and an inactive GDP-bound form that cycles back to the cytoplasm [1] [2]. Through its GTPase cycle, RAB11A coordinates multiple aspects of membrane identity and trafficking, making it essential for fundamental cellular processes including cytokinesis, cell polarity establishment, ciliogenesis, and autophagy [1] [3] [4].

The significance of RAB11A extends beyond basic cellular functions to human disease pathogenesis. Recent research has identified mutations in RAB11A associated with a neurodevelopmental disorder characterized by developmental delay, intellectual disability, epileptic encephalopathy, and structural brain abnormalities [5]. Additionally, RAB11A dysfunction has been implicated in neurological conditions such as frontotemporal dementia/amyotrophic lateral sclerosis (FTD/ALS) type 1, where it operates downstream of C9orf72 protein in pathways essential for neuronal morphological differentiation [6]. The protein also plays a proviral role in respiratory infections by enabling viral ribonucleoprotein transport and assembly, positioning RAB11A as a potential target for broad-spectrum antiviral strategies [7].

Table 1: Key Characteristics of RAB11A

| Feature | Description | Biological Significance |

|---|---|---|

| Protein Family | Small GTPase, Ras superfamily | Serves as molecular switch in membrane trafficking |

| Primary Function | Master regulator of recycling endosomes | Controls vesicle recycling from endosomes to plasma membrane |

| Domains | GTP-binding domains, effector binding interfaces | Alternates between GTP-bound (active) and GDP-bound (inactive) states |

| Key Localizations | Recycling endosomes, trans-Golgi network, post-Golgi vesicles | Determines spatial organization of membrane trafficking |

| Cellular Processes | Autophagy, cytokinesis, ciliogenesis, cell polarity | Coordinates multiple essential cellular functions |

| Disease Associations | Neurodevelopmental disorders, FTD/ALS, viral pathogenesis | Potential therapeutic target for neurological conditions and infections |

RAB11A Molecular Mechanism in Autophagy

The role of RAB11A in autophagy has been elucidated through several groundbreaking studies that position recycling endosomes as critical platforms for autophagosome formation. Autophagy is a fundamental cellular degradation pathway that sequesters cytoplasmic contents within double-membraned autophagosomes for delivery to lysosomes. While multiple membrane sources contribute to this process, RAB11A-positive compartments have emerged as primary platforms for the recruitment and assembly of core autophagy machinery [8].

Molecular Interactions and Effector Recruitment

The molecular mechanism of RAB11A in autophagy initiation involves specific protein interactions and membrane remodeling events:

WIPI2 Recruitment: RAB11A directly binds WIPI2 (WD repeat domain phosphoinositide-interacting protein 2) through a conserved RAB11-binding domain. This interaction recruits WIPI2 to RAB11A-positive membranes and is essential for subsequent autophagy steps. The binding is GTP-dependent, with the active RAB11A-Q70L mutant maintaining interaction, while the inactive S25N mutant fails to bind [8].

ATG16L1 Localization: WIPI2 serves as a bridge to recruit ATG16L1 to recycling endosomes. ATG16L1 then specifies the sites of LC3 conjugation to phosphatidylethanolamine, a critical step in autophagosome membrane formation. Loss of RAB11A function disrupts this cascade, impairing the colocalization of WIPI2 and ATG16L1 at autophagic puncta [8].

Phosphoinositide Coordination: RAB11A works in concert with phosphatidylinositol 3-phosphate (PI3P), which is generated on RAB11A-positive membranes upon autophagy induction. This represents a coincident detection mechanism where RAB11A and PI3P together specify authentic sites of autophagosome formation [8].

ATG9A Trafficking: In neurons, RAB11A interacts with ATG9A, the only transmembrane protein in the core autophagy machinery. This interaction occurs in dendritic spines and is regulated by mTOR activity and NMDA receptor stimulation. Inhibition of mTOR increases RAB11A-ATG9A interaction and promotes the formation of LC3-positive vesicles at postsynaptic sites [4].

The following diagram illustrates the key molecular interactions in RAB11A-mediated autophagy initiation:

Figure 1: RAB11A-mediated Autophagy Initiation Pathway. RAB11A on recycling endosomes recruits WIPI2 and ATG9A to initiate autophagosome formation through ATG16L1-dependent LC3 conjugation.

Functional Consequences in Cellular Physiology

The engagement of RAB11A in autophagy has significant implications for specialized cellular functions:

Mitochondrial Quality Control: RAB11A-positive membranes directly participate in mitophagy by engulfing damaged mitochondria, facilitating their degradation and maintaining mitochondrial homeostasis [8].

Synaptic Plasticity: In neurons, RAB11A regulates autophagy initiation at dendritic spines in response to plasticity-inducing stimuli. The protein's mobility within spines decreases upon mTOR inhibition, leading to the accumulation of RAB11A-ATG9A complexes and subsequent LC3-positive vesicle formation. This process influences synaptic strength and may contribute to learning and memory mechanisms [4].

Selective Autophagy Substrates: Beyond mitochondria, RAB11A facilitates the autophagy of specific membrane proteins including the transferrin receptor, suggesting a broader role in controlling the composition of the plasma membrane and intracellular compartments [8].

Table 2: Experimental Approaches for Studying RAB11A in Autophagy

| Method | Application | Key Findings |

|---|---|---|

| Co-immunoprecipitation | Protein-protein interactions | Identified RAB11A-WIPI2 complex; GTP-dependent binding [8] |

| Gene Silencing (siRNA) | Functional perturbation | RAB11A knockdown impairs WIPI2/ATG16L1 puncta formation and LC3 lipidation [8] |

| Live-Cell Imaging | Spatial-temporal dynamics | Revealed RAB11A mobility changes in dendritic spines upon mTOR inhibition [4] |

| Liposome Reconstitution | Membrane association mechanisms | Demonstrated RAB11A-dependent WIPI2 membrane association [8] |

| Immunofluorescence | Subcellular localization | Showed RAB11A colocalization with autophagy markers at recycling endosomes [8] [4] |

Experimental Protocols for Investigating RAB11A in Autophagy

RAB11A-WIPI2 Interaction Analysis

Co-immunoprecipitation Protocol:

- Cell Lysis: Use stable cell lines expressing GFP-WIPI2 or GFP-RAB11A. Lyse cells in RIPA buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors [8].

- Immunoprecipitation: Incubate cell lysates with GFP-TRAP beads for 2 hours at 4°C with gentle rotation. For endogenous interactions, use specific anti-RAB11A or anti-WIPI2 antibodies coupled to protein A/G beads [8].

- Washing and Elution: Wash beads 3-4 times with lysis buffer, then elute proteins with 2× Laemmli buffer at 95°C for 5 minutes.

- Detection: Analyze by SDS-PAGE and immunoblotting using antibodies against RAB11A, WIPI2, and ATG16L1. The interaction can be confirmed under both basal and starvation conditions (e.g., EBSS medium for 1-2 hours) [8].

Liposome Binding Assay:

- Liposome Preparation: Generate Ni2+-NTA-containing liposomes by mixing phospholipids with 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (DOGS-NTA-Ni) at 5% molar ratio. Extrude through membranes with 100 nm pores [8].

- Protein Binding: Incubate His-tagged RAB11A (0.5-1 μM) with liposomes for 30 minutes at room temperature, then add recombinant WIPI2 protein.

- Sedimentation Analysis: Ultracentrifuge at 100,000×g for 30 minutes. Separate membrane-bound (pellet) and unbound (supernatant) fractions by SDS-PAGE and quantify protein distribution [8].

Functional Autophagy Assays

LC3 Lipidation Analysis:

- Treatment Conditions: Assess LC3-II accumulation in the presence and absence of lysosomal inhibitors (e.g., 100 nM Bafilomycin A1 for 4 hours) to differentiate between enhanced autophagosome formation and impaired degradation [8].

- Pulse-labeling Assay: Express photoactivatable GFP-LC3 and monitor conversion after photoconversion to assess newly synthesized LC3-II [8].

- Immunoblotting: Use antibodies against LC3 (to detect both LC3-I and LC3-II) and GAPDH/actin as loading controls. Calculate LC3-II/LC3-I ratio for autophagy induction assessment.

RAB11A Mobility Assay in Neurons:

- Neuronal Transfection: Transfer mature hippocampal neurons (DIV 21-25) with GFP-RAB11A and RFP (to visualize morphology) using lipofectamine-based protocols optimized for mature neurons [4].

- Time-lapse Imaging: Perform confocal spinning-disk microscopy with images captured every 5-10 seconds for 1-2 minutes. Image neurons at baseline, after 30-minute preincubation, and after 20-minute treatment with mTOR inhibitors (e.g., 300 nM INK128) [4].

- Mobility Quantification: Classify spines as containing "mobile" RAB11A if vesicles enter/exit the spine or move between spine head and neck during imaging. Compare mobility percentages under different conditions [4].

RAB11A as a Therapeutic Target

RAB11A in Antiviral Therapy

The RAB11A-FIP2 complex has emerged as a promising target for developing broad-spectrum antivirals, particularly for respiratory RNA viruses. Research has demonstrated that RAB11A regulates the late stages of viral replication including transport of viral ribonucleoprotein (vRNP) complexes, assembly, and budding. This pathway is exploited by multiple respiratory pathogens including human parainfluenza virus type 3 (HPIV3), respiratory syncytial virus (RSV), and influenza A virus (IAV) [7].

Peptide inhibitors targeting the RAB11A-FIP2 interface have shown significant antiviral activity:

- YT-DRI Peptide: This engineered peptide disrupts RAB11A-FIP2 interaction, leading to vRNP aggregation in the cytoplasm and reduced virion formation. It demonstrates broad-spectrum activity against HPIV3, RSV, and IAV in both cellular and animal models [7].

- Mechanism of Action: YT-DRI peptides suppress RAB11A function in infected cells without causing cytotoxicity at effective concentrations. The antiviral effects are RAB11A-dependent, as deletion of RAB11A or core pathway components abolishes peptide efficacy [7].

- Therapeutic Potential: Targeting host factors like RAB11A rather than viral components reduces the likelihood of resistance development, making this an attractive strategy for combating co-infections and emerging respiratory viruses [7].

Table 3: RAB11A-Targeting Compounds and Their Activities

| Compound/Approach | Target | Biological Effect | Therapeutic Potential |

|---|---|---|---|

| YT-DRI Peptide | RAB11A-FIP2 complex | Inhibits vRNP trafficking, reduces viral replication | Broad-spectrum antiviral against respiratory viruses [7] |

| RAB11A Silencing | RAB11A mRNA | Impairs autophagosome formation, disrupts viral replication | Research tool for validating RAB11A-dependent processes [8] [7] |

| Dominant Negative Mutants (S25N) | RAB11A GTP-binding | Blocks effector interactions, inhibits autophagy initiation | Molecular tool for studying RAB11A function [8] |

| Hesperetin | RAB11A expression? | Recovers neuronal morphological defects from RAB11A knockdown | Potential neuroprotective agent for FTD/ALS [6] |

RAB11A in Neurological Disorders

The role of RAB11A in neurological health and disease is increasingly recognized:

Neurodevelopmental Disorders: Mutations in RAB11A are associated with an autosomal dominant neurodevelopmental disorder characterized by developmental delay, intellectual disability, and in some cases, epileptic encephalopathy and structural brain abnormalities. This establishes RAB11A as a critical regulator of neurodevelopment [5].

FTD/ALS Pathogenesis: RAB11A operates downstream of C9orf72, a protein associated with frontotemporal dementia and amyotrophic lateral sclerosis (FTD/ALS1). Knockdown of RAB11A (but not the homologous RAB11B) disrupts neurite outgrowth and expression of neuronal differentiation markers in neuronal models. The citrus flavonoid hesperetin can reverse these morphological defects, suggesting potential therapeutic avenues [6].

Synaptic Function: Through its regulation of autophagy at dendritic spines, RAB11A influences synaptic plasticity. The protein's mobility within spines decreases upon mTOR inhibition, leading to increased formation of LC3-positive autophagic vesicles that may modulate synaptic strength and contribute to learning and memory processes [4].

Information Gap on Benproperine Mechanism

Despite extensive literature search through the available results, no specific information connecting benproperine to RAB11A or autophagy mechanisms was identified in the current search results. This represents a significant knowledge gap in the requested technical review. To address this research need, the following approaches are recommended:

Direct Experimental Investigation: Evaluate benproperine's effects on RAB11A localization and function using the experimental protocols outlined in Section 3, particularly focusing on RAB11A-WIPI2 interactions and autophagy flux assays.

High-Content Screening: Employ imaging-based screening approaches to assess whether benproperine influences the distribution of RAB11A or its effector proteins in cultured cells under autophagy-inducing conditions.

Binding Studies: Use techniques such as surface plasmon resonance or microscale thermophoresis to determine if benproperine directly interacts with RAB11A or modulates its binding to known effectors like FIP2 or WIPI2.

Transcriptomic/Proteomic Analysis: Conduct unbiased omics approaches to identify whether benproperine treatment alters the expression or post-translational modification of RAB11A or its pathway components.

Researchers interested in exploring potential connections between benproperine and RAB11A should consider these experimental strategies to advance understanding in this area.

Conclusion and Research Perspectives

RAB11A has emerged as a central coordinator of membrane trafficking events that initiate autophagosome formation on recycling endosomes. Through specific interactions with effectors like WIPI2 and ATG9A, RAB11A recruits core autophagy machinery to facilitate LC3 lipidation and autophagosome biogenesis. The significance of these mechanisms extends to diverse physiological contexts including mitochondrial quality control, synaptic plasticity, and cellular differentiation.

The therapeutic potential of targeting RAB11A is evidenced by promising antiviral peptides that disrupt RAB11A-FIP2 interactions and by its involvement in neurological disorders. However, the relationship between benproperine and RAB11A mechanisms remains unexplored and represents an opportunity for future research.

Key research priorities moving forward include:

- Elucidating structural details of RAB11A-effector complexes to enable rational drug design

- Developing more specific RAB11A modulators with minimal off-target effects

- Investigating tissue-specific functions of RAB11A in autophagy and membrane trafficking

- Exploring potential connections between existing therapeutics (including benproperine) and RAB11A pathways

References

- 1. The roles of Rab11 and Rab11-FIPs in regulating cell polarity [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for the recruitment of the Rab effector protein ... [pmc.ncbi.nlm.nih.gov]

- 3. Rab11a Is Essential for the Development and Integrity ... [pmc.ncbi.nlm.nih.gov]

- 4. Rab11 regulates autophagy at dendritic spines in an mTOR [pmc.ncbi.nlm.nih.gov]

- 5. Cohort Expansion and Genotype-Phenotype Analysis of ... [sciencedirect.com]

- 6. Rab11a Controls Cell Shape via C9orf72 Protein [mdpi.com]

- 7. Peptides targeting RAB11A–FIP2 complex inhibit HPIV3, RSV ... [cellandbioscience.biomedcentral.com]

- 8. The RAB11A-Positive Compartment Is a Primary Platform ... [pmc.ncbi.nlm.nih.gov]

Benproperine phosphate pharmacological profile and indications

Core Pharmacological Profile

Benproperine Phosphate is an orally administered small molecule drug, classified under ATC code R05DB02 as a non-opioid antitussive (cough suppressant) [1] [2] [3].

| Attribute | Details |

|---|---|

| Generic Name | Benproperine [1] |

| Standard Indications | Symptomatic relief of acute and chronic dry cough [1] [2] [4] |

| Mechanism of Action (Antitussive) | Central suppression of the cough reflex in the medulla oblongata, with peripheral effects including mild bronchodilation and local anesthetic action on respiratory tract membranes [2] [3]. |

| Chemical Formula | C₂₁H₂₇NO (free base) [1] |

| Standard Dosage (Adults) | 25-50 mg, administered orally two to three times daily [2] [4]. |

| Common Adverse Effects | Dry mouth, dizziness, drowsiness, headache, and mild gastrointestinal disturbances [2] [4]. |

Emerging Applications & Mechanisms in Oncology

Recent research has uncovered several anticancer mechanisms of this compound (BPP), positioning it as a strong candidate for drug repurposing, particularly in inhibiting cancer cell migration and tumor metastasis [5] [6] [7].

Inhibition of Actin Polymerization via ARPC2

BPP has been identified as a potent, orally active inhibitor of the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) [5] [6] [7]. The Arp2/3 complex is crucial for nucleating branched actin networks that form lamellipodia, protrusive structures at the leading edge of migrating cells [5]. By inhibiting ARPC2, BPP attenuates actin polymerization, disrupting lamellipodia formation and thereby suppressing cancer cell migration and invasion [5] [6]. This activity is selective for cancer cells and occurs at low concentrations (IC₅₀ ~1-2 μM) [5].

The following diagram illustrates how this compound targets this process to suppress cell migration:

Diagram 1: BPP inhibits the ARPC2 subunit of the Arp2/3 complex, disrupting the formation of branched actin networks and lamellipodia, which are essential for cancer cell migration.

Induction of Lethal Autophagy Arrest in Pancreatic Cancer

A 2020 study demonstrated that BPP exerts a significant anticancer effect on pancreatic cancer (PC) cells both in vitro and in vivo by inducing a specific type of cell death termed "autophagy arrest" [8]. The process involves two simultaneous actions:

- Triggers autophagy initiation via the AMPK/mTOR signaling pathway.

- Blocks autophagosome-lysosome fusion by downregulating RAB11A, a key protein mediating this fusion.

This results in the excessive accumulation of autophagosomes that cannot be cleared, leading to lethal autophagy arrest and inhibition of cancer cell growth [8].

The mechanism of autophagy arrest is summarized in the diagram below:

Diagram 2: BPP induces lethal autophagy arrest in pancreatic cancer cells by simultaneously triggering autophagy initiation and blocking the final degradation step.

Key Experimental Data & Protocols

For research validation, here is a summary of key quantitative findings and methodologies from the literature.

| Experimental Model | Dosage / Concentration | Key Findings / Outcome | Source |

|---|---|---|---|

| In Vitro (Cell Viability) | 20-120 μM | Inhibited viability of various cancer cell lines (DLD-1, AsPC-1, etc.) in a dose-dependent manner. | [6] |

| In Vitro (Migration/Invasion) | 10 μM (IC₅₀: 1-2 μM) | Significantly inhibited migration and invasion of DLD-1 and AsPC-1 cancer cells. | [5] [6] |

| In Vivo (Tumor Growth) | 50, 100 mg/kg (oral gavage) | Inhibited primary pancreatic tumor growth in mice (47.7% inhibition at 100 mg/kg) without body weight change. | [6] |

| In Vivo (Metastasis) | 100 mg/kg (oral gavage) | Markedly decreased lung metastasis of AsPC-1 cells (56.1% inhibition) and liver metastasis of HCT-116 cells (78.9% inhibition). | [5] [6] |

Detailed Experimental Protocol Examples

The following are standard protocols adapted from the research to investigate BPP's mechanisms [8]:

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cells in 96-well plates at a density of 4 × 10³ cells per well.

- Treatment: Apply a range of BPP concentrations (e.g., 20-120 μM) for 24 hours.

- Measurement: Add MTT reagent and incubate. Measure the optical density of each well at 570 nm using a spectrophotometer.

Colony Formation Assay

- Cell Seeding: Plate cells in 24-well plates at a low density (e.g., 1000 cells per well).

- Treatment & Incubation: Treat cells with BPP and allow them to grow for one week.

- Staining & Analysis: Fix cells with paraformaldehyde and stain with crystal violet. Count visible colonies using imaging software.

Western Blotting Analysis

- Cell Lysis: Prepare cell lysates using RIPA buffer and quantify protein concentration.

- Electrophoresis & Transfer: Separate proteins by SDS/PAGE and transfer to a PVDF membrane.

- Antibody Incubation: Block membrane, then incubate with primary antibodies (e.g., anti-LC3, anti-RAB11A, anti-p-mTOR) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

- Detection: Use enhanced chemiluminescence (ECL) reagents to visualize target proteins.

Conclusion and Research Outlook

This compound is a compound with a well-established safety profile as an antitussive agent. Its newly discovered mechanisms of action—ARPC2 inhibition and the induction of autophagy arrest—reveal significant potential for repurposing in oncology, particularly as a migrastatic agent to suppress tumor metastasis [5] and for the treatment of pancreatic cancer [8].

Its main advantages include oral bioavailability, selectivity for cancer cells, and a lower risk of dependency compared to opioid-based drugs [2] [3] [5]. Future work should focus on further preclinical validation and the design of clinical trials to translate these promising findings into new therapeutic options.

References

- 1. Benproperine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Benproperine [en.wikipedia.org]

- 5. Benproperine, an ARPC2 inhibitor, suppresses cancer cell ... [sciencedirect.com]

- 6. This compound | ARPC2 Inhibitor [medchemexpress.com]

- 7. This compound | Actin inhibitor | Mechanism [selleckchem.com]

- 8. Repurposing antitussive this compound against ... [pmc.ncbi.nlm.nih.gov]

Benproperine phosphate historical development and clinical use

Clinical Use and Pharmacological Profile

Benproperine Phosphate is an established antitussive (cough suppressant) indicated for the treatment of acute and dry cough [1]. Its therapeutic action is multifaceted, involving both central and peripheral mechanisms.

The table below summarizes its core clinical and pharmacological attributes:

| Attribute | Description |

|---|---|

| Primary Indication | Treatment of acute and dry cough [1]. |

| Mechanism of Action | Central suppression of the cough reflex in the medulla oblongata; peripheral local anesthetic effect on respiratory tract sensory nerves; anticholinergic properties reducing mucus production [2] [3]. |

| Drug Class | Non-opioid, centrally-acting antitussive [2]. |

| Advantage over Opioids | Effective cough suppression without acting on opioid receptors, thereby avoiding risks of dependency, respiratory depression, and constipation [2]. |

Emerging Research: Repurposing for Oncology

Recent studies have revealed that this compound (BPP) possesses significant anticancer properties, suggesting potential for drug repurposing, particularly in pancreatic cancer (PC) [4].

Anticancer Mechanism: Induction of Autophagy Arrest

Research indicates that BPP exerts its anticancer effects by inducing a lethal "autophagy arrest" in pancreatic cancer cells. Autophagy is a cellular process for degrading dysfunctional components. While it can promote cell survival, its dysregulation can lead to cell death. BPP uniquely disrupts this process at two key points [4]:

- Triggers Autophagy Initiation: BPP activates the AMPK signaling pathway while simultaneously inhibiting the mTOR pathway. This combination initiates the formation of autophagosomes [4].

- Blocks Autophagosome-Lysosome Fusion: BPP downregulates Ras-related protein Rab-11A (RAB11A), a critical protein for the fusion of autophagosomes with lysosomes. This prevents the degradation of the autophagic cargo [4].

The convergence of increased initiation and blocked completion results in the excessive accumulation of non-functional autophagosomes, leading to growth inhibition and death of pancreatic cancer cells. This process is illustrated in the following pathway:

Diagram of BPP-induced autophagy arrest in pancreatic cancer cells.

Key Experimental Evidence and Protocols

The anticancer effects of BPP were demonstrated both in vitro and in vivo using the following methodologies [4]:

In Vitro Growth Inhibition Assays:

- MTT Assay: Used to measure metabolic activity and cell viability in human PC cell lines (MIA-PaCa-2, Panc-1, AsPC-1, BxPC-3) after 24-hour BPP treatment.

- Colony Formation Assay: Cells were treated with BPP for a week, then fixed and stained with crystal violet to quantify the number of surviving colonies capable of proliferation.

- EdU Incorporation Assay: Directly measured DNA synthesis and cell proliferation rates in BPP-treated cells.

Mechanistic Investigation:

- Western Blotting: Used to analyze protein expression changes, confirming the downregulation of RAB11A and the modulation of components in the AMPK/mTOR pathway (e.g., p-mTOR, p-p70S6K) following BPP treatment.

- Immunofluorescence: Employed to visualize the accumulation of LC3 (a marker for autophagosomes) in cells, providing visual evidence of autophagosome buildup.

- Rescue Experiments: The critical role of autophagy arrest was confirmed by showing that either pharmacological inhibition of autophagy (using 3-Methyladenine or Chloroquine) or genetic overexpression of RAB11A partially reversed the growth inhibition caused by BPP.

In Vivo Efficacy:

- The antitumor effect of BPP was also validated in mouse xenograft models, where treatment with BPP led to significant suppression of tumor growth.

Commercial and Market Context

The this compound API market is growing, reflecting its established clinical use and potential new applications. The market was estimated at USD 45 million in 2024 and is forecast to grow at a CAGR of 5.2%, reaching USD 71 million by 2033 [5]. Key manufacturers include Dalian Mingsen Pharmaceutical, Jilin Jinheng Pharmaceutical, and Hunan Xiangyikang Pharmaceutical, among others [5]. The market is segmented by API purity (above and below 99%) and final dosage forms (tablets, capsules, oral solutions, and granules) [5].

Adverse Effect Profile

While effective, this compound is associated with several side effects that are important for risk-benefit assessments [6].

| Side Effect | Description |

|---|---|

| Drowsiness | One of the most common side effects; patients are advised to avoid activities requiring full alertness [6]. |

| Gastrointestinal Disturbances | May include nausea, vomiting, or abdominal discomfort, typically mild and self-resolving [6]. |

| Dry Mouth (Xerostomia) | Uncomfortable dryness that can complicate speaking or swallowing; managed with hydration [6]. |

| Dizziness | A sensation of unsteadiness, posing a fall risk, particularly for elderly patients [6]. |

| Headache | Generally mild and transient [6]. |

| Allergic Reactions | Rare but serious; symptoms include rash, itching, facial swelling, and breathing difficulties requiring immediate care [6]. |

References

- 1. Benproperine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Benproperine? [synapse.patsnap.com]

- 4. Repurposing antitussive this compound against ... [pmc.ncbi.nlm.nih.gov]

- 5. Global this compound API Market By Type, ... [marketsizeandtrends.com]

- 6. What are the side effects of this compound? [synapse.patsnap.com]

Application Note: Benproperine Phosphate for Pancreatic Cancer Research

Introduction

Benproperine phosphate (BPP), a widely used antitussive (cough suppressant), has emerged as a promising candidate for drug repurposing in pancreatic cancer (PC) therapy. Recent studies reveal that BPP exerts significant anti-cancer effects through novel mechanisms, distinct from its original use, offering a potential strategy to overcome chemotherapy resistance [1] [2]. This application note synthesizes current research findings to provide detailed protocols and mechanistic insights for researchers investigating BPP in pancreatic cancer models. The core anti-cancer activity of BPP is attributed to its ability to induce lethal autophagy arrest and, in some formulations, to inhibit cancer cell migration and metastasis [3] [4] [2].

Mechanism of Action

This compound attacks pancreatic cancer cells through two primary, complementary mechanisms: disrupting the autophagic process and inhibiting actin polymerization required for cell migration.

Induction of Lethal Autophagy Arrest

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. BPP uniquely manipulates this process, turning a pro-survival mechanism into a lethal one [1] [2]. The process involves two simultaneous, disruptive actions:

- Autophagy Initiation: BPP activates the AMPK/mTOR signaling pathway, triggering the initial stages of autophagy and the formation of autophagosomes [1] [2].

- Fusion Blockade: Concurrently, BPP disturbs the function of Ras-related protein Rab-11A (RAB11A), a key mediator of autophagosome-lysosome fusion. This prevents the degradation of autophagic cargo [3] [1] [2].

The combination of these actions results in the excessive accumulation of non-degradative autophagosomes, leading to cellular stress and death—a process termed lethal autophagy arrest [3] [1] [2]. This is particularly effective in combination with Gemcitabine, as it converts the drug-induced protective autophagy into a lethal process [3] [5].

The following diagram illustrates this key mechanistic pathway:

Inhibition of Cancer Cell Migration and Metastasis

A separate line of research identifies BPP as a potent inhibitor of the actin-related protein 2/3 complex subunit 2 (ARPC2) [4] [6]. The Arp2/3 complex is crucial for nucleating actin filaments, driving cell motility and invasion. By attenuating actin polymerization, BPP suppresses lamellipodia formation—the leading edge of migrating cells—thereby inhibiting cancer cell migration, invasion, and ultimately, tumor metastasis [4] [7]. It is noteworthy that the S-stereoisomer of BPP (S-Benp) has been identified as the active form responsible for this antimetastatic activity, showing significantly higher potency than the R-isomer or the racemic mixture [7].

Key Research Findings

The efficacy of BPP has been demonstrated across various experimental models. The table below summarizes key quantitative findings from preclinical studies.

Table 1: Summary of Key Preclinical Findings for this compound in Pancreatic Cancer

| Experimental Model | Treatment | Key Outcome | Reference |

|---|---|---|---|

| In Vitro (PC Cell Lines) | BPP (20-120 μM) | Inhibited cell viability in a dose-dependent manner. | [6] |

| BPP (1-2 μM) | Inhibited migration & invasion of DLD-1 and AsPC-1 cells (IC~50~). | [4] [6] | |

| S-Benp (0.5-2 μM) | Inhibited migration & invasion of DLD-1 cells with higher potency than BPP. | [7] | |

| In Vivo (Mouse Models) | BPP (50, 100 mg/kg, oral) | Inhibited primary pancreatic tumor growth (47.7% inhibition at 100 mg/kg). | [6] |

| BPP (50, 100 mg/kg, oral) | Suppressed lung metastasis of AsPC-1 cells (56.1% inhibition). | [4] [6] | |

| S-Benp (In vivo) | Suppressed primary pancreatic tumor growth (71.6% inhibition) and liver metastasis (40.3% inhibition). | [7] | |

| Nano-formulation (HA/ZIF-8@BPP/Gem) | Co-delivery of BPP & Gemcitabine | Exhibited synergistic cytotoxicity and activated T cell-mediated immunity in orthotopic models. | [3] [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments assessing the efficacy and mechanism of BPP in pancreatic cancer research.

In Vitro Cell Growth and Viability Assay (MTT Assay)

This protocol is used to determine the inhibitory effect of BPP on pancreatic cancer cell proliferation [1].

- Cell Lines: Human pancreatic cancer cells (e.g., MIA-PaCa-2, PANC-1, AsPC-1, BxPC-3).

- Reagents:

- BPP: Prepare stock solution in PBS or DMSO. Perform serial dilutions in culture medium for treatment.

- MTT reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, dissolved in PBS.

- Solubilization solution: Acidified isopropanol or DMSO.

- Procedure:

- Seed cells in 96-well plates at a density of 4x10³ cells/well and culture overnight.

- Treat cells with a gradient of BPP concentrations (e.g., 0, 20, 40, 60, 80, 100, 120 μM) for 24-72 hours.

- Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

- Carefully remove the medium and add solubilization solution to dissolve the formed formazan crystals.

- Measure the optical density (OD) of each well at a wavelength of 570 nm using a microplate spectrophotometer.

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value can be determined using non-linear regression analysis.

Western Blotting Analysis for Autophagy Markers

This protocol is used to investigate BPP-induced autophagy arrest by analyzing key protein markers [1].

- Sample Preparation:

- Lyse BPP-treated and control pancreatic cancer cells using RIPA buffer supplemented with protease inhibitors.

- Determine protein concentration using a BCA Protein Assay Kit.

- Gel Electrophoresis and Transfer:

- Load equal amounts of protein (15-30 μg) onto an SDS-polyacrylamide gel for electrophoresis.

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

- Antibody Incubation:

- Primary Antibodies: Incubate the membrane with specific antibodies at 4°C overnight.

- Anti-LC3: To detect lipidated LC3-II, a marker of autophagosomes.

- Anti-p62/SQSTM1: To assess autophagic flux (accumulates when flux is inhibited).

- Anti-RAB11A: To evaluate the expression level of this key fusion protein.

- Anti-ATG5, Anti-Beclin-1: To monitor autophagy initiation.

- Anti-phospho-AMPK, Anti-phospho-mTOR: To investigate upstream signaling.

- Anti-β-actin or GAPDH: As a loading control.

- Secondary Antibodies: Incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1.5 hours at room temperature.

- Primary Antibodies: Incubate the membrane with specific antibodies at 4°C overnight.

- Detection: Use Enhanced Chemiluminescence (ECL) reagents to visualize the protein bands and analyze the images.

In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model

This protocol assesses the anti-tumor and anti-metastatic efficacy of BPP in a more clinically relevant model [3] [6].

- Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) implanted with patient-derived pancreatic tumor tissues (PDX) or orthotopically injected with human pancreatic cancer cells.

- Grouping and Dosing:

- Randomize mice into groups (e.g., Vehicle control, BPP 50 mg/kg, BPP 100 mg/kg, Gemcitabine positive control, combination group).

- Administer BPP via oral gavage, 5 days per week for 4-6 weeks.

- Monitoring and Analysis:

- Tumor Volume: Measure tumor dimensions regularly with calipers. Calculate volume using the formula: V = (Length × Width²)/2.

- Body Weight: Monitor and record body weight bi-weekly as an indicator of general toxicity.

- Metastasis Assessment: At the endpoint, harvest organs (lungs, liver, spleen). Count metastatic nodules on the surface or use bioluminescence imaging if luciferase-expressing cells are used.

- Histological Analysis:

- Fix tumor and organ tissues in 4% paraformaldehyde, embed in paraffin, and section.

- Perform Hematoxylin and Eosin (H&E) staining for general morphology.

- Conduct Immunohistochemistry (IHC) staining for proliferation marker Ki-67 and cleaved caspase-3 for apoptosis.

Advanced Application: Nano-Enabled Co-Delivery System

To overcome the limitations of gemcitabine and enhance BPP delivery, a novel nano-platform has been developed [3] [5].

- Formulation: HA/ZIF-8@BPP/Gem is a hyaluronic acid (HA)-modified zeolitic imidazolate framework-8 (ZIF-8) nanoparticle for co-delivering BPP and Gemcitabine.

- Key Features:

- pH-Responsive Drug Release: The nanoparticle structure is stable in circulation but degrades in the acidic tumor microenvironment, enabling targeted drug release.

- Active Targeting: HA coating selectively targets CD44 receptors, which are highly expressed on pancreatic cancer cells.

- Synergistic Mechanism: The nano-platform simultaneously delivers BPP to induce lethal autophagy arrest and Gemcitabine as a cytotoxic agent, showing synergistic effects.

- Immune Activation: RNA sequencing revealed that this combination therapy stimulates immune-related cytokines and activates T cell-mediated antitumor immunity [3] [5].

The following diagram illustrates the structure and mechanism of this nano-platform:

Conclusion

This compound represents a compelling case of drug repurposing, offering a dual-pronged mechanism of action against pancreatic cancer by inducing lethal autophagy arrest and inhibiting metastasis. The provided protocols for in vitro and in vivo studies offer a roadmap for researchers to validate and explore these effects further. The development of nano-enabled co-delivery systems, such as HA/ZIF-8@BPP/Gem, highlights a promising strategy to enhance therapeutic efficacy and overcome the profound resistance associated with pancreatic cancer. Future work should focus on translating these robust preclinical findings into clinical trials to assess the safety and efficacy of BPP in pancreatic cancer patients.

References

- 1. Repurposing antitussive this compound against ... [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing antitussive this compound against ... [pubmed.ncbi.nlm.nih.gov]

- 3. Nano-enabled repurposing of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Benproperine, an ARPC2 inhibitor, suppresses cancer cell ... [sciencedirect.com]

- 5. Nano-enabled repurposing of this compound ... [sciencedirect.com]

- 6. This compound | ARPC2 Inhibitor [medchemexpress.com]

- 7. S-Benproperine, an Active Stereoisomer of ... [mdpi.com]

Benproperine phosphate drug repurposing for oncology applications

Application Notes: Benproperine Phosphate in Oncology

This compound (BPP), a widely used antitussive, has demonstrated potent anti-cancer activity in preclinical studies. Its efficacy is attributed to two primary, distinct mechanisms of action (MoA), offering potential for monotherapy or combination regimens.

Dual-Mechanism Autophagy Arrest to Overcome Chemoresistance

BPP exerts a unique dual effect on the autophagy pathway, converting it from a pro-survival to a lethal process. This is particularly effective in sensitizing resistant cancers like pancreatic ductal adenocarcinoma (PDAC) to standard chemotherapy such as gemcitabine [1] [2] [3].

- Mechanism: BPP first initiates autophagy by activating the AMPK/mTOR signaling pathway. Concurrently, it blocks the fusion of autophagosomes with lysosomes by downregulating Ras-related protein RAB11A. This one-two punch leads to the lethal accumulation of non-degradative autophagosomes within cancer cells [2] [3].

- Synergy with Chemotherapy: When combined with gemcitabine, BPP converts the drug-induced protective autophagy into a lethal process, significantly enhancing cell death in vitro and in vivo [1] [3].

The following diagram illustrates this sequential mechanism:

Diagram 1: BPP induces lethal autophagy arrest and synergizes with chemotherapy.

ARPC2 Inhibition to Suppress Metastasis

Independently of its autophagy effects, BPP acts as a "migrastatic" agent by directly inhibiting the Actin-Related Protein 2/3 Complex Subunit 2 (ARPC2) [4] [5].

- Mechanism: By binding to ARPC2, BPP inhibits the Arp2/3 complex, a key nucleator of actin branching. This disrupts the formation of lamellipodia—sheet-like membrane protrusions essential for cancer cell migration and invasion [4].

- Stereoisomer Specificity: The S-stereoisomer of benproperine (S-Benp) is the active form for ARPC2 binding and anti-migratory activity, showing significantly higher potency than the R-isomer or the racemic mixture [5].

Nano-Enabled Delivery for Enhanced Efficacy

To address challenges like poor bioavailability and to enable tumor-specific delivery, a nano-enabled formulation of BPP has been developed [1] [3].

- Platform: A hyaluronic acid (HA)-modified Zeolitic Imidazolate Framework-8 (ZIF-8) co-delivers BPP and gemcitabine (HA/ZIF-8@BPP/Gem) [1] [3].